molecular formula C10H15NO3 B2918471 Methyl 3-methyl-2-(3-methylisoxazol-5-yl)butanoate CAS No. 2086298-40-8

Methyl 3-methyl-2-(3-methylisoxazol-5-yl)butanoate

Cat. No. B2918471
M. Wt: 197.234
InChI Key: MNUJZQUOLLHDDV-UHFFFAOYSA-N
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Description

Methyl 3-methyl-2-(3-methylisoxazol-5-yl)butanoate , also known by its chemical formula C<sub>10</sub>H<sub>15</sub>NO<sub>3</sub> , is a compound with intriguing structural features. It belongs to the class of butanoic acid derivatives and contains both an isoxazole ring and an ester group. The compound’s systematic name reflects its substituents and arrangement in the molecule.



Synthesis Analysis

The synthesis of Methyl 3-methyl-2-(3-methylisoxazol-5-yl)butanoate involves several steps. While I don’t have specific synthetic procedures at hand, researchers typically employ organic synthesis techniques to assemble the desired structure. Literature sources would provide detailed synthetic routes and conditions.



Molecular Structure Analysis

The molecular structure of Methyl 3-methyl-2-(3-methylisoxazol-5-yl)butanoate consists of the following key components:



  • A butanoic acid moiety (with a methyl group at the 3-position).

  • An isoxazole ring (with a methyl group at the 5-position).

  • An ester group (attached to the butanoic acid).



Chemical Reactions Analysis

Methyl 3-methyl-2-(3-methylisoxazol-5-yl)butanoate may participate in various chemical reactions, including ester hydrolysis, nucleophilic substitutions, and cyclizations. These reactions can lead to the formation of related compounds or modifications of the existing structure.



Physical And Chemical Properties Analysis


  • Molecular Weight : Approximately 197.23 g/mol.

  • Density : Not specified.

  • Melting Point : Not available.

  • Boiling Point : Not reported.

  • Storage Condition : Store at room temperature.


Scientific Research Applications

Biofuel Production

A significant area of application for similar compounds involves the synthesis of pentanol isomers, such as 2-methyl-1-butanol and 3-methyl-1-butanol, from microbial fermentations. These isomers are considered potential biofuels due to their energy content and properties. Metabolic engineering has enabled the development of microbial strains capable of producing these isomers, indicating the potential for biofuel applications through enhanced production efficiencies (Cann & Liao, 2009).

Pharmaceutical Development

Another closely related area is in the synthesis of compounds with pharmacological interest. The research into novel synthetic cannabinoids, such as MDMB-4en-PINACA, showcases the use of methyl butanoate derivatives in designing substances with specific receptor affinities. Such studies contribute to understanding receptor interactions and potentially developing new therapeutics (Dybowski et al., 2021).

Material Science

In material science, compounds like 1-butyl-3-methylimidazolium hexafluorophosphate have been explored for their solvent properties and applications in catalysis and polymerization processes. These ionic liquids demonstrate unique physicochemical properties, making them suitable for various applications, including as green solvents and in catalytic ozonation processes for environmental remediation (Swatloski et al., 2003).

Safety And Hazards

Safety data, including toxicity, flammability, and environmental impact, should be obtained from reliable sources. Researchers handling this compound must follow appropriate safety protocols and wear protective gear.


Future Directions

Future research on Methyl 3-methyl-2-(3-methylisoxazol-5-yl)butanoate could focus on the following aspects:



  • Biological Activity : Investigate its potential as a drug candidate or bioactive molecule.

  • Synthetic Modifications : Explore derivatization strategies to enhance properties.

  • Structural Elucidation : Further characterize its stereochemistry and conformations.


properties

IUPAC Name

methyl 3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-6(2)9(10(12)13-4)8-5-7(3)11-14-8/h5-6,9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUJZQUOLLHDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(C(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-methyl-2-(3-methylisoxazol-5-yl)butanoate

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